![molecular formula C8H8BrNO2 B2811518 2-Bromo-5-methoxybenzamide CAS No. 99848-43-8](/img/structure/B2811518.png)
2-Bromo-5-methoxybenzamide
Overview
Description
2-Bromo-5-methoxybenzamide is an organic compound with the molecular formula C8H8BrNO2 . It is a derivative of benzoic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from 2-BROMO-5-METHOXYBENZOIC ACID .Molecular Structure Analysis
The molecular weight of this compound is 230.059 Da . The empirical formula is C8H8BrNO2 .Scientific Research Applications
Antioxidant Properties
2-Bromo-5-methoxybenzamide derivatives have shown potential in the field of natural antioxidants. Compounds such as 3-bromo-5-hydroxy-4-methoxybenzamide demonstrated potent scavenging activity against radicals, indicating a potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Antidiabetic Applications
Derivatives like (E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) have been explored for their antidiabetic potential. These compounds interact with peroxisome proliferator-activated receptors, showing a significant decrease in plasma levels of glucose, triglycerides, and free fatty acids in ob/ob mice, making them potential therapeutic agents against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Photodynamic Therapy for Cancer Treatment
The new zinc phthalocyanine substituted with benzamide derivatives containing Schiff base showed high singlet oxygen quantum yield. Such properties are crucial for Type II photosensitizers in photodynamic therapy, indicating the potential of these compounds in treating cancer (Pişkin et al., 2020).
G Protein-Coupled Receptor Agonists
N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, which include 5-bromo derivatives, have shown agonistic activity against G protein-coupled receptor-35 (GPR35). This receptor is a potential target for the treatment of pain, inflammatory, and metabolic diseases, making these compounds promising candidates for drug development (Wei et al., 2018).
Tumor Imaging and Targeting
Certain bromo-benzamide compounds have been explored for their potential in tumor imaging and targeting. They exhibit high affinity and selectivity for the sigma(2) receptor, making them potential PET radiotracers for imaging solid tumors, as indicated by their successful identification of breast tumors in vivo (Rowland et al., 2006).
properties
IUPAC Name |
2-bromo-5-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTKLJYDFPAPJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.